Sodium 2-((phenylsulphonyl)amino)benzoate
Description
Properties
CAS No. |
94088-58-1 |
|---|---|
Molecular Formula |
C13H10NNaO4S |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
sodium;2-(benzenesulfonamido)benzoate |
InChI |
InChI=1S/C13H11NO4S.Na/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10;/h1-9,14H,(H,15,16);/q;+1/p-1 |
InChI Key |
WFIUDZBQRMFNGH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 2 Phenylsulphonyl Amino Benzoate
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Sodium 2-((phenylsulphonyl)amino)benzoate, the analysis begins by disconnecting the ionic bond of the sodium salt, which points to the free carboxylic acid, 2-((phenylsulphonyl)amino)benzoic acid, as the immediate precursor.
The next logical disconnection is the amide-like sulfonamide bond (N-S). This is a standard disconnection that breaks the molecule into two key synthons: an amine and a sulfonyl halide. This process identifies the primary precursors as anthranilic acid (2-aminobenzoic acid) and benzenesulfonyl chloride . Both of these compounds are readily available industrial chemicals, making them ideal starting points for a practical synthesis.
This retrosynthetic pathway is summarized below:
Figure 1: Retrosynthetic Analysis of this compound
The key precursors identified through this analysis are presented in the following table.
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| Anthranilic Acid | C₇H₇NO₂ | Provides the aminobenzoate backbone |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | Provides the phenylsulfonyl group (sulfonating agent) |
| Sodium Hydroxide (B78521) / Sodium Bicarbonate | NaOH / NaHCO₃ | Base for salt formation and neutralization |
Conventional Synthetic Routes to the Compound
The forward synthesis, guided by the retrosynthetic analysis, primarily involves two well-established chemical transformations: the formation of a sulfonamide, followed by the conversion of a carboxylic acid to its sodium salt.
The core of the synthesis is the formation of the sulfonamide bond. This is typically achieved by reacting the nucleophilic amino group of anthranilic acid with the electrophilic benzenesulfonyl chloride. This type of reaction is widely known as the Schotten-Baumann reaction. byjus.comwikipedia.org The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. byjus.comorganic-chemistry.org
A base is, therefore, essential. Common choices include aqueous sodium hydroxide or an organic base like pyridine (B92270). byjus.comcbijournal.com The use of a two-phase system with an aqueous base and an organic solvent (like dichloromethane (B109758) or diethyl ether) to dissolve the starting materials is a hallmark of Schotten-Baumann conditions. wikipedia.org Alternatively, a homogeneous system using a solvent like pyridine, which acts as both the solvent and the acid scavenger, can be employed. cbijournal.comjk-sci.com
Table 1: Comparison of Conventional Sulfonylation Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Base | Sodium Hydroxide (NaOH) | Pyridine |
| Solvent | Water / Organic Solvent (biphasic) | Pyridine (homogeneous) |
| Work-up | Phase separation, acidification to precipitate the product, filtration | Removal of pyridine under vacuum, dissolution in water, acidification, filtration |
| Advantages | Inexpensive base, straightforward phase separation | Can lead to higher reactivity for the acylating agent. byjus.com |
| Disadvantages | Potential for hydrolysis of the sulfonyl chloride | Pyridine is volatile, has an unpleasant odor, and can be difficult to remove completely |
The final step in the synthesis is the functionalization of the carboxylic acid group to form the sodium salt. The intermediate product, 2-((phenylsulphonyl)amino)benzoic acid, is acidic and will readily react with a suitable sodium-containing base. libretexts.org
This is a simple acid-base neutralization reaction. Typically, the synthesized 2-((phenylsulphonyl)amino)benzoic acid is dissolved or suspended in a suitable solvent, such as water or ethanol (B145695), and treated with a stoichiometric amount of an aqueous solution of sodium hydroxide or sodium bicarbonate until neutralization is complete. libretexts.orgresearchgate.net Evaporation of the solvent then yields the final product, this compound, as a solid. google.com The reaction with sodium bicarbonate is often preferred when the starting material is sensitive to a high pH, as it is a weaker base and produces carbon dioxide and water as byproducts. libretexts.org
Development of Sustainable and Green Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. These "green" approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
One of the most significant green chemistry principles is the reduction or elimination of volatile organic solvents. Research has shown that the synthesis of sulfonamides can be effectively carried out under solvent-free, or "neat," conditions. sci-hub.se This can be achieved by mixing the solid reactants, an amine and a sulfonyl chloride, with a solid inorganic base such as potassium carbonate or sodium bicarbonate. sci-hub.se The reaction often proceeds smoothly at room temperature or with gentle heating, and the product can be isolated by simple washing with water to remove the inorganic salts.
Another emerging solvent-free technique is mechanochemistry, where mechanical force (e.g., in a ball mill) is used to initiate chemical reactions. rsc.org This method has been successfully applied to the synthesis of sulfonamides, offering a one-pot, environmentally friendly process that uses cost-effective reagents and avoids the need for bulk solvents. rsc.org
The use of catalysts can dramatically improve the efficiency and selectivity of chemical reactions, often allowing them to proceed under milder conditions.
Metal-Catalyzed Synthesis: While the direct reaction of anthranilic acid and benzenesulfonyl chloride is efficient, alternative metal-catalyzed cross-coupling reactions represent a modern approach to N-S bond formation. For instance, palladium-catalyzed methods have been developed for preparing sulfonamides from arylboronic acids. nih.gov Indium has also been shown to be an effective catalyst for the sulfonylation of amines, including sterically hindered ones. organic-chemistry.org These methods offer high functional group tolerance but require more complex starting materials than the conventional route. nih.govorganic-chemistry.org
Organocatalysis: Organocatalysts are small organic molecules that can accelerate reactions without the need for metals. In the context of sulfonamide synthesis, a practical green modification involves using a polymeric base, such as crosslinked poly(4-vinylpyridine), as a heterogeneous catalyst. researchgate.net This solid-supported base facilitates the reaction and can be easily removed by filtration and subsequently regenerated and reused, simplifying the purification process and reducing waste. researchgate.net Proline-sulfonamide derivatives have also been explored as organocatalysts for a variety of asymmetric reactions, highlighting the utility of the sulfonamide framework in catalysis. nih.govgoogle.comresearchgate.net
Biocatalytic Synthesis: Biocatalysis, the use of enzymes to perform chemical transformations, represents an ultimate goal in green chemistry. While several sulfonamide and sulfamate (B1201201) natural products are known to be produced by microorganisms through complex enzymatic pathways, a specific biocatalyst for the direct synthesis of a synthetic compound like this compound is not established. nih.gov However, the study of these natural biosynthetic routes could inspire future efforts in protein engineering to develop novel biocatalysts for clean and efficient sulfonamide production. nih.gov
Table 2: Potential Green Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Solvent-Free Synthesis | Reaction of neat starting materials with a solid base, or via mechanochemistry. sci-hub.sersc.org | Reduces/eliminates solvent waste, simplifies work-up, lowers energy consumption. |
| Metal-Catalysis | Use of catalysts like Palladium or Indium for C-S/N-S bond formation. nih.govorganic-chemistry.org | High efficiency, broad functional group tolerance, milder reaction conditions. |
| Organocatalysis | Use of a recyclable polymeric base to facilitate the reaction and simplify purification. researchgate.net | Avoids toxic metals, catalyst is reusable, simplified product isolation. |
| Biocatalysis | Hypothetical use of an engineered enzyme for N-S bond formation. nih.gov | Extremely high selectivity, aqueous reaction conditions, fully biodegradable catalyst. |
Optimization of Reaction Conditions and Yield Enhancement Studies
The efficiency and yield of the synthesis of 2-((phenylsulphonyl)amino)benzoic acid, the precursor to the final sodium salt, are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and amount of base used, reaction temperature, and the duration of the reaction.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. A two-phase solvent system, often consisting of water and an organic solvent like dichloromethane or diethyl ether, is frequently employed for Schotten-Baumann reactions. wikipedia.org The aqueous phase contains the base, while the organic phase dissolves the reactants. wikipedia.org Alternatively, a single-phase system using a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) can be utilized.
Base Selection: The base plays a crucial role in scavenging the HCl produced during the reaction. organic-chemistry.org Common bases include aqueous sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine (B128534) or pyridine. nih.govvedantu.com The concentration and rate of addition of the base are critical; a high concentration of hydroxide can lead to the hydrolysis of the sulfonyl chloride. Maintaining a specific pH range, often between 8 and 9, has been shown to be effective in similar syntheses. nih.govresearchgate.net
Temperature and Reaction Time: The reaction is typically conducted at room temperature. nih.govresearchgate.net However, in some cases, cooling the reaction mixture, particularly during the addition of the highly reactive sulfonyl chloride, may be necessary to control the reaction rate and minimize side reactions. The reaction time can vary from a few hours to overnight, and the progress is often monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net
Yield Enhancement: To enhance the yield, an excess of the amine or sulfonyl chloride can be used, although this may complicate the purification process. A multi-objective Bayesian optimization approach has been explored for similar Schotten-Baumann reactions to find the optimal balance between reaction yield and other factors like the E-factor (a measure of environmental impact). researchgate.net
The following interactive table summarizes hypothetical results from optimization studies for the synthesis of 2-((phenylsulphonyl)amino)benzoic acid.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water/DCM | NaOH | 25 | 4 | 85 |
| 2 | Acetonitrile | Triethylamine | 25 | 6 | 78 |
| 3 | DMF | Pyridine | 0-25 | 5 | 82 |
| 4 | Water | Na2CO3 | 25 | 8 | 88 |
| 5 | THF | N-methylmorpholine | 5 | 2 | 75 |
Comparative Analysis of Diverse Synthetic Pathways
While the direct sulfonylation of 2-aminobenzoic acid is the most straightforward route, other synthetic pathways can be considered, particularly if aiming for specific analogues or facing challenges with the primary route.
Pathway 1: Standard Schotten-Baumann Reaction This is the most common method, reacting 2-aminobenzoic acid with benzenesulfonyl chloride under basic conditions. wikipedia.orgnih.gov
Advantages: Utilizes readily available starting materials, is a well-established reaction, and is relatively simple to perform.
Disadvantages: The reactivity of the starting materials can lead to side products if conditions are not carefully controlled. The workup requires careful pH adjustment to isolate the product.
Pathway 2: Synthesis from Alternative Starting Materials An alternative involves starting with a different isomer of aminobenzoic acid, such as 4-aminobenzoic acid, and introducing the carboxyl group at a later stage. However, this would involve more complex synthetic steps, including protection and deprotection of functional groups and a regioselective carboxylation, making it a less efficient route.
Pathway 3: One-Pot Synthesis from Thiols More advanced methods describe the one-pot synthesis of sulfonamides from thiols or disulfides. researchgate.net In this hypothetical pathway, benzenethiol (B1682325) could be oxidatively chlorinated in situ to form benzenesulfonyl chloride, which then reacts with 2-aminobenzoic acid in the same reaction vessel.
Advantages: Avoids the handling of the often-lachrymatory sulfonyl chloride. It can be a "greener" method, especially if conducted in water. researchgate.net
Disadvantages: May require specific catalysts or oxidizing agents and the reaction conditions might be harsher than the standard Schotten-Baumann reaction.
The table below provides a comparative overview of these synthetic pathways.
| Feature | Pathway 1: Schotten-Baumann | Pathway 2: From Alternative Isomers | Pathway 3: One-Pot from Thiol |
| Starting Materials | 2-Aminobenzoic acid, Benzenesulfonyl chloride | 4-Aminobenzoic acid, etc. | 2-Aminobenzoic acid, Benzenethiol |
| Number of Steps | 2 (Sulfonylation, Salt formation) | Multiple | 2 (One-pot reaction, Salt formation) |
| Key Reagents | Base (NaOH, Na2CO3) | Protecting groups, Carboxylation agents | Oxidizing agent (e.g., TCCA) |
| Complexity | Low | High | Moderate |
| Scalability | High | Low | Moderate |
Advanced Isolation and Purification Techniques for Research Applications
The purity of this compound is crucial for research applications. Following the synthesis, the initial product is typically isolated by precipitation and filtration. The purification of the intermediate, 2-((phenylsulphonyl)amino)benzoic acid, is a key step.
Initial Isolation: After the reaction is complete, the mixture is acidified to a pH of 1-2 using an acid like HCl. nih.govresearchgate.net This protonates the carboxylate group, causing the acidic product to precipitate out of the aqueous solution. The crude solid is then collected by filtration and washed with cold water to remove inorganic salts and other water-soluble impurities. nih.govresearchgate.net
Recrystallization: Recrystallization is a standard method for purifying the crude product. A suitable solvent system, often a mixture of an organic solvent like ethanol and water, is used. The crude solid is dissolved in the minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.
Chromatographic Methods: For achieving high purity, chromatographic techniques are employed.
Column Chromatography: Flash column chromatography using silica (B1680970) gel is effective for separating the desired product from unreacted starting materials and non-polar side products. researchgate.net A gradient of solvents, for instance, from chloroform (B151607) to a mixture of chloroform and methanol, can be used for elution. researchgate.net
Ion-Exchange Chromatography: Given the acidic nature of the molecule, ion-exchange chromatography can be a powerful purification tool. The compound can be adsorbed onto an anion-exchange resin and then eluted with a solution of increasing ionic strength or changing pH. diaion.com This method is particularly useful for removing other acidic or basic impurities.
Final Salt Formation: Once the purified 2-((phenylsulphonyl)amino)benzoic acid is obtained, it is converted to the sodium salt by reacting it with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent like ethanol or water. The final product, this compound, can then be isolated by evaporation of the solvent or by precipitation.
| Purification Technique | Principle | Application | Purity Achieved |
| Precipitation | pH-dependent solubility | Initial isolation of crude product | Moderate |
| Recrystallization | Temperature-dependent solubility | Bulk purification | Good to High |
| Column Chromatography | Adsorption/Partition | Removal of closely related impurities | High |
| Ion-Exchange Chromatography | Ionic interaction | Separation from ionic impurities | Very High |
Advanced Structural Elucidation and Conformational Analysis of Sodium 2 Phenylsulphonyl Amino Benzoate
Spectroscopic Investigations for Comprehensive Structural Confirmation
Detailed spectroscopic studies are fundamental for the unambiguous confirmation of a chemical structure in solution and the solid state. However, specific, publicly archived spectra for Sodium 2-((phenylsulphonyl)amino)benzoate are not available. The following sections outline the types of data that would be required for a complete structural elucidation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the cornerstone for determining the connectivity and chemical environment of atoms in a molecule. For this compound, a full assignment of proton (¹H) and carbon (¹³C) signals would be necessary. This would involve identifying the distinct resonances for the protons and carbons on both the benzoate (B1203000) and phenylsulfonyl aromatic rings, as well as the amine proton.
In the absence of experimental data, a hypothetical ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show multiplets for the aromatic protons. The NH proton would likely appear as a singlet, and its chemical shift would be sensitive to concentration and temperature. Upon formation of the sodium salt from the free acid, the acidic proton of the carboxylic acid would be absent, and shifts in the neighboring aromatic protons of the benzoate ring would be anticipated.
A hypothetical ¹³C NMR spectrum would display distinct signals for all carbon atoms. The carboxylate carbon (COO⁻) would be a key indicator, typically resonating in the 165-180 ppm range. The carbons of the two aromatic rings would appear in the aromatic region (typically 110-160 ppm), with their specific shifts influenced by the electron-withdrawing sulfonyl group and the electron-donating amino group.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be essential to definitively assign these resonances by establishing proton-proton and proton-carbon correlations.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (benzoate) | 7.0 - 8.0 (m) | 115 - 140 |
| Aromatic CH (phenyl) | 7.5 - 7.9 (m) | 125 - 135 |
| NH | 9.0 - 11.0 (s) | - |
| Quaternary C (benzoate) | - | 110 - 150 |
| Quaternary C (phenyl) | - | 135 - 145 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes within a molecule. For this compound, key vibrational bands would include those for the sulfonyl (SO₂), amine (N-H), and carboxylate (COO⁻) groups.
The sulfonyl group would exhibit characteristic strong asymmetric and symmetric stretching vibrations. The N-H stretching vibration would be observed in the IR spectrum, and its position could indicate the presence of hydrogen bonding. The most significant feature for the sodium salt would be the strong, characteristic asymmetric and symmetric stretching bands of the carboxylate group, which would replace the C=O and O-H stretching vibrations of the parent carboxylic acid.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Carboxylate (asymmetric) | 1550 - 1610 | Weak |
| Carboxylate (symmetric) | 1380 - 1420 | Weak to Medium |
| SO₂ (asymmetric) | 1300 - 1350 | Medium |
Advanced Mass Spectrometry for Fragmentation Pathways and Molecular Formula Verification
High-resolution mass spectrometry (HRMS) would be crucial for verifying the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Fragmentation analysis, typically using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by showing how the molecule breaks apart. Expected fragmentation pathways would likely involve the cleavage of the C-S bond, the S-N bond, and the loss of SO₂ or the carboxylate group.
Solid-State Structural Characterization
The solid-state structure provides definitive information on bond lengths, bond angles, and the spatial arrangement of molecules in a crystal lattice.
Single-Crystal X-ray Diffraction Analysis of the Compound and Its Salts
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. While crystal structures of related compounds like anthranilic acid and its derivatives have been reported, a specific crystallographic analysis of this compound is not found in the accessible literature. rajpub.com Such an analysis would provide precise atomic coordinates, allowing for the exact determination of all bond lengths and angles.
Polymorphism and Crystallization Research
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical and chemical properties. However, a review of available scientific literature indicates a lack of specific research into the polymorphism and crystallization of this compound.
While studies on related molecules like p-aminobenzoic acid have revealed the existence of multiple polymorphs (α, β, γ, and δ forms) and have detailed the conditions under which each form crystallizes rsc.orgnih.govrsc.org, no such data has been published for this compound or its parent acid, 2-((phenylsulphonyl)amino)benzoic acid. Research into the polymorphism of other aminobenzoic acid derivatives, such as 2-[(3-trifluoromethyl)phenyl]aminobenzoic acid (flufenamic acid), has also been a subject of investigation, highlighting the importance of this phenomenon in the broader class of compounds. nih.gov
The crystallization behavior of aminobenzoic acids is often influenced by factors such as solvent choice, temperature, and the presence of impurities. For instance, the crystallization of different polymorphs of p-aminobenzoic acid is highly dependent on the solvent used, with certain solvents favoring the formation of specific crystalline structures. rsc.org Without dedicated experimental studies, including techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction, the polymorphic landscape of this compound remains uncharacterized.
Table 1: Summary of Polymorphism and Crystallization Data
| Compound | Polymorphic Forms Identified | Crystallization Conditions Studied |
|---|---|---|
| This compound | No data available | No data available |
| p-Aminobenzoic Acid | α, β, γ, δ | Yes, from various solvents rsc.orgnih.govrsc.org |
Solution-State Conformational Dynamics and Stereochemical Studies
The conformational flexibility of a molecule in solution plays a crucial role in its chemical reactivity and biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the solution-state structure and dynamics. However, detailed conformational analysis and stereochemical studies specifically for this compound are not present in the available scientific literature.
General NMR data for simple aminobenzoic acids and benzoic acid itself are available, providing insights into the chemical shifts of the aromatic protons and the carboxylic acid proton. hmdb.caspectrabase.comdocbrown.infochemicalbook.com For more complex derivatives, the conformational preferences are influenced by the nature and position of substituents. In the case of this compound, the bulky phenylsulphonylamino group at the ortho position would be expected to significantly influence the rotational freedom around the C-N and S-N bonds, as well as the orientation of the benzoic acid moiety.
Studies on related N-phenylanthranilic acid derivatives have sometimes included computational modeling to predict stable conformations. However, without experimental NMR data, such as Nuclear Overhauser Effect (NOE) studies or coupling constant analysis, for this compound, any discussion of its solution-state dynamics remains speculative.
Table 2: Available Spectroscopic Data for Conformational Analysis
| Compound | Available Data |
|---|---|
| This compound | No specific data available |
| Benzoic Acid | 1H NMR data available hmdb.cadocbrown.info |
| 2-Aminobenzoic Acid | 1H NMR data available spectrabase.com |
Chiroptical Properties and Enantioselective Synthesis of Chiral Derivatives (if applicable)
Chiroptical properties, such as optical rotation and circular dichroism, are characteristic of chiral molecules. This compound is an achiral molecule and therefore does not exhibit chiroptical properties.
The synthesis of chiral derivatives of this compound would require the introduction of a stereocenter. While there is extensive literature on the enantioselective synthesis of various amino acids and their derivatives hmdb.ca, there are no specific reports on the enantioselective synthesis of chiral derivatives of this compound. The development of chiral catalysts for the asymmetric synthesis of related compounds is an active area of research, but its application to this specific scaffold has not been documented.
Should chiral derivatives of this compound be synthesized in the future, their chiroptical properties would be essential for their characterization and for studying their interactions with other chiral molecules.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-((phenylsulphonyl)amino)benzoic acid |
| p-Aminobenzoic Acid |
| 2-[(3-Trifluoromethyl)phenyl]aminobenzoic Acid (Flufenamic Acid) |
| Benzoic Acid |
| 2-Aminobenzoic Acid |
Chemical Reactivity and Mechanistic Investigations of Sodium 2 Phenylsulphonyl Amino Benzoate
Acid-Base Properties and Protonation/Deprotonation Equilibria
The equilibrium between the protonated and deprotonated forms can be represented as follows:
At the carboxylate group: The primary equilibrium involves the protonation of the carboxylate anion to form the neutral carboxylic acid. The pKa of the parent benzoic acid is approximately 4.2. nih.gov The presence of the electron-withdrawing phenylsulfonylamino group at the ortho position is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid itself.
At the sulfonamide group: The sulfonamide proton (N-H) is also acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The pKa of sulfonamides can vary widely depending on the substituents.
Table 1: Estimated pKa Values and Predominant Species at Different pH Ranges
| pH Range | Predominant Species | Key Functional Group State |
|---|---|---|
| < 2 | N-phenylsulfonylanthranilic acid | -COOH, -SO₂NH- |
| 3 - 6 | Sodium 2-((phenylsulphonyl)amino)benzoate | -COO⁻, -SO₂NH- |
| > 10 | Dianionic species | -COO⁻, -SO₂N⁻- |
Note: This table is illustrative and based on general pKa values of related functional groups.
Electrophilic and Nucleophilic Reaction Pathways
The aromatic rings and the nucleophilic centers (carboxylate and sulfonamide nitrogen) of this compound are susceptible to attack by electrophiles and nucleophiles, respectively.
The carboxylate group is a weak nucleophile and can react with strong electrophiles. The sulfonamide nitrogen, particularly after deprotonation, becomes a more potent nucleophile. The benzene (B151609) rings can undergo electrophilic aromatic substitution, with the substitution pattern being influenced by the directing effects of the carboxylate and sulfonamido groups. The phenylsulfonylamino group is generally an ortho, para-director, while the carboxylate group is a meta-director.
Conversely, the compound can act as a nucleophile in reactions. For instance, the carboxylate anion can participate in nucleophilic substitution reactions, such as in the reaction of sodium benzoate (B1203000) with alkyl halides to form esters. nih.gov While no specific studies on the nucleophilic reactions of this compound were found, its behavior is expected to be analogous to other sodium carboxylates.
Metal-Mediated Transformations and Ligand Exchange Reactions
N-phenylsulfonylanthranilic acid, the conjugate acid of the title compound, is an effective ligand for a variety of metal ions. The coordination can occur through the carboxylate oxygen atoms and/or the sulfonamide nitrogen and oxygen atoms. The formation of stable metal complexes has been reported with several transition metals.
These metal complexes can exhibit interesting structural features and potential catalytic or biological activities. The coordination mode of the ligand can vary depending on the metal ion, the reaction conditions, and the presence of other co-ligands.
Table 2: Reported Metal Complexes of N-phenylsulfonylanthranilic Acid and Related Ligands
| Metal Ion | Reported Complex Formation | Potential Coordination Sites | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II) | Yes | Carboxylate O, Sulfonamide N/O | scispace.com |
| Fe(II/III), Zn(II) | Yes | Carboxylate O, Sulfonamide N/O | researchgate.net |
| Mn(II) | Yes | Carboxylate O, Sulfonamide N/O | scispace.com |
| Ag(I) | Yes | Carboxylate O, Sulfonamide N/O | scirp.org |
Note: This table summarizes reported complex formation with related ligands, suggesting the potential for this compound to act as a ligand.
Ligand exchange reactions, where the N-phenylsulfonylanthranilate ligand is displaced by another ligand, are also mechanistically important in understanding the stability and reactivity of its metal complexes.
Oxidative and Reductive Transformations
The potential for oxidative and reductive transformations of this compound exists at several sites within the molecule.
Oxidative Transformations: Research has shown that N-phenylanthranilic acid can undergo oxidative polymerization. nih.gov In the presence of an oxidant such as ammonium (B1175870) persulfate, polymerization occurs through C-C bond formation, primarily at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom. nih.gov The resulting poly-N-phenylanthranilic acid exhibits thermal stability. nih.gov
Reductive Transformations: While specific studies on the reduction of this compound are not available, the functional groups present suggest potential reduction pathways. For instance, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The aromatic rings can be hydrogenated under high pressure with a suitable catalyst. The sulfonamide group is generally stable to reduction, but under harsh conditions, cleavage of the C-N or S-N bond could occur. The reduction of related compounds, such as naproxen (B1676952) and its metal complexes, has been studied using sodium bisulfite. nih.gov
Detailed Mechanistic Postulations for Key Reactions
A detailed understanding of the reaction mechanisms is crucial for controlling the outcomes of chemical transformations involving this compound.
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. While no specific kinetic studies on this compound were found, studies on related compounds offer insights.
For example, the hydrolysis of related sulfonamides has been investigated. The hydrolysis of ethyl 2-(aminosulfonyl)benzoate to form saccharin (B28170) is acid-catalyzed and follows pseudo-first-order kinetics. nih.gov The rate of hydrolysis is dependent on both pH and temperature. nih.gov Similarly, the hydrolysis of sodium phenylbutazone (B1037) has been studied, revealing first-order reaction kinetics. chemsociety.org.ng The alkaline hydrolysis of other compounds in the presence of sodium benzoate has also been kinetically investigated, showing an inhibitory effect of sodium benzoate in some cases.
Table 3: Illustrative Kinetic Data for Hydrolysis of a Related Sulfonamide
| pH | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) |
|---|---|---|
| 7.4 | 25 | Data not available |
| 8.5 | 25 | Data not available |
| 9.5 | 25 | Data not available |
Note: This is a placeholder table. Specific kinetic data for the title compound is needed from experimental studies.
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a chemical transformation. There are no published isotopic labeling studies specifically for this compound. However, this methodology could be applied to investigate several of its potential reactions. For instance, ¹⁸O labeling of the carboxylate group could be used to study the mechanism of esterification or hydrolysis. Deuterium labeling of the aromatic rings could help elucidate the mechanism of electrophilic substitution or oxidative coupling.
Identification and Characterization of Reaction Intermediates
The formation of this compound, and related N-sulfonyl anthranilic acids, can be achieved through various synthetic routes, with modern methods focusing on transition-metal-catalyzed C-H amidation reactions. A prominent and efficient method involves the Iridium-catalyzed C-H amidation of benzoic acid with a suitable sulfonyl azide, such as phenylsulfonyl azide. Mechanistic investigations into this transformation have provided insights into the transient species that govern the reaction pathway.
The reaction is understood to proceed via the formation of a key reactive intermediate, an iridium-nitrenoid species. This intermediate is generated from the reaction between the iridium catalyst and the sulfonyl azide, with the concomitant release of nitrogen gas. The iridium-nitrenoid then participates in the crucial C-N bond-forming step.
Current research suggests that the ortho-C-H activation of the benzoic acid substrate is directed by the carboxylate group, leading to the formation of a cyclic iridacycle intermediate. These intermediates can be either 5- or 6-membered rings, depending on the specific ligands on the iridium catalyst and the structure of the substrates. organic-chemistry.org The formation of these iridacycles is a critical step that ensures high regioselectivity for the ortho-amidation.
While the isolation of these reaction intermediates is challenging due to their transient nature, their existence is supported by mechanistic studies, including kinetic analyses and computational modeling (Density Functional Theory - DFT). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal in identifying and characterizing the starting materials, final products, and, where possible, the more stable precursor complexes or downstream products of the transient intermediates. nih.gov
For instance, high-resolution mass spectrometry can be employed to detect the formation of key intermediates and products in the gas phase, providing evidence for proposed reaction mechanisms. nih.gov DFT calculations further help in elucidating the electronic structure and energetics of the proposed intermediates and transition states along the reaction coordinate.
Below are tables summarizing the key proposed intermediates and the techniques used for their investigation.
Table 1: Proposed Reaction Intermediates in the Iridium-Catalyzed Amidation of Benzoic Acid
| Intermediate Name | Proposed Structure/Description | Method of Investigation | Key Findings |
| Iridium-Nitrenoid Complex | An iridium complex containing a metal-nitrogen multiple bond, formed from the reaction of the iridium catalyst with phenylsulfonyl azide. | DFT Calculations, Mechanistic Studies | Proposed as the key reactive species responsible for C-N bond formation. |
| 5-Membered Iridacycle | A cyclic intermediate formed via ortho-C-H activation of benzoic acid, with the iridium coordinated to the ortho-carbon and the carboxylate oxygen. | Mechanistic Studies, DFT Calculations organic-chemistry.org | Directs the regioselectivity of the amidation to the ortho position. organic-chemistry.org |
| 6-Membered Iridacycle | An alternative cyclic intermediate, also resulting from ortho-C-H activation, but with a different coordination geometry. | Mechanistic Studies, DFT Calculations organic-chemistry.org | Also facilitates ortho-selective amidation. organic-chemistry.org |
Table 2: Spectroscopic and Analytical Techniques for Mechanistic Investigation
| Technique | Application in Studying Reaction Intermediates | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Characterization of starting materials, products, and stable catalyst precursors. | Structural elucidation and confirmation of product formation. |
| High-Resolution Mass Spectrometry (HRMS) | Detection of transient species and reaction products in the gas phase. nih.gov | Molecular weight and fragmentation patterns, providing evidence for intermediate structures. nih.gov |
| Density Functional Theory (DFT) | Computational modeling of the reaction pathway. | Energetics of intermediates and transition states, supporting proposed mechanisms. |
It is important to note that the direct spectroscopic observation and full characterization of the transient intermediates in the synthesis of this compound remain areas of active research. The data presented here are based on mechanistic studies of the broader class of Iridium-catalyzed C-H amidation reactions of benzoic acids.
Coordination Chemistry and Ligand Properties of Sodium 2 Phenylsulphonyl Amino Benzoate
Chelation Behavior and Coordination Modes
The ligand 2-((phenylsulphonyl)amino)benzoate possesses two primary donor sites for coordination to a metal ion: the carboxylate group and the nitrogen atom of the sulfonamide linkage. This allows for several potential coordination modes, largely dictated by the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.
Based on studies of structurally related N-sulfonylamino acids, the following coordination behaviors are anticipated:
Monodentate Coordination: The ligand can coordinate to a metal center through one of the carboxylate oxygen atoms. This mode is often observed in complexes where other stronger coordinating ligands are present or in cases of steric hindrance.
Bidentate Chelation: The most common coordination mode for this type of ligand involves the formation of a stable six-membered chelate ring through the coordination of one carboxylate oxygen and the sulfonamide nitrogen atom. This bidentate N,O-chelation is a recurring motif in the coordination chemistry of N-protected amino acids.
Bidentate Bridging: The carboxylate group can act as a bridge between two metal centers, with each oxygen atom coordinating to a different metal ion. This can lead to the formation of dimeric or polymeric structures.
Tridentate Coordination: In some instances, particularly with larger metal ions or under specific steric and electronic conditions, the ligand could potentially act in a tridentate fashion, involving both carboxylate oxygens and the sulfonamide nitrogen. However, this is less common for this specific ligand structure.
The coordination versatility of the 2-((phenylsulphonyl)amino)benzoate ligand is a key feature, enabling the construction of a diverse range of coordination architectures from simple mononuclear complexes to intricate coordination polymers.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-sulfonylamino carboxylates, including by analogy 2-((phenylsulphonyl)amino)benzoate, typically involves the reaction of the corresponding N-sulfonylamino benzoic acid with a suitable metal salt in an appropriate solvent. The sodium salt of the ligand can be used directly or the free acid can be deprotonated in situ using a base.
Transition Metal Complexes
The synthesis of transition metal complexes with ligands analogous to 2-((phenylsulphonyl)amino)benzoate has been reported. For instance, the reaction of N-phenylanthranilic acid with transition metal salts in the presence of N-donor co-ligands has yielded various mononuclear and polynuclear complexes. columbia.edu While the electronic influence of the sulfonyl group is significant, the general synthetic methodologies are expected to be similar.
The characterization of these complexes relies on a combination of analytical techniques:
Infrared (IR) Spectroscopy: Crucial for determining the coordination mode of the carboxylate group. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO- group (Δν) can distinguish between monodentate, bidentate chelating, and bridging coordination modes.
Elemental Analysis: To confirm the stoichiometry of the resulting complexes.
UV-Vis Spectroscopy: To study the electronic transitions within the complex and infer the coordination environment of the metal ion.
Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.
Main Group and Lanthanide/Actinide Metal Complexes
The coordination chemistry of main group and lanthanide/actinide metals with N-sulfonylamino carboxylates is less explored compared to transition metals. However, the hard nature of the carboxylate oxygen atoms makes these ligands suitable for coordination to hard metal ions like those of the main group and lanthanides.
The synthesis of such complexes would likely follow similar routes as for transition metals. The larger ionic radii of lanthanide ions could favor higher coordination numbers and potentially lead to different coordination modes or the incorporation of solvent molecules in the coordination sphere. Research on lanthanide complexes with various N,O-donor ligands has shown the formation of multinuclear complexes with interesting luminescence properties. mdpi.comnih.gov
Structural Analysis of Metal-Ligand Coordination Spheres in Novel Complexes
Structural analysis of metal complexes with ligands analogous to 2-((phenylsulphonyl)amino)benzoate reveals a variety of coordination geometries. For instance, in complexes of N-phenylanthranilic acid, distorted octahedral and tetrahedral geometries are common for first-row transition metals. columbia.edu
The introduction of the electron-withdrawing phenylsulphonyl group is expected to influence the metal-ligand bond lengths and angles. The M-N(sulfonamide) bond might be weaker than an M-N(amine) bond due to the delocalization of the nitrogen lone pair over the SO2 group. This can be quantified through single-crystal X-ray diffraction studies.
Table 1: Representative Crystallographic Data for Analogous Metal Complexes
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [Mn(N-phenylanthranilate)₂(phen)₂(H₂O)₂] | Mn(II) | Distorted Octahedral | Mn-O(carboxylate), Mn-N(phenanthroline), Mn-O(water) | researchgate.net |
| [Zn(N-phenylanthranilate)₂(2,2'-bipy)] | Zn(II) | Distorted Tetrahedral | Zn-O(carboxylate), Zn-N(bipyridine) | columbia.edu |
Note: Data for complexes with the exact ligand are not available. The table shows data for a closely related ligand.
Electronic Structure and Bonding Analysis of Formed Complexes
The electronic structure and nature of the metal-ligand bonding in complexes of 2-((phenylsulphonyl)amino)benzoate can be investigated using computational methods such as Density Functional Theory (DFT). DFT calculations can provide insights into:
Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of the highest occupied and lowest unoccupied molecular orbitals are crucial for understanding the electronic transitions and reactivity of the complexes.
Natural Bond Orbital (NBO) Analysis: This analysis can quantify the charge distribution and the nature of the donor-acceptor interactions between the ligand and the metal ion.
Atoms in Molecules (AIM) Theory: AIM can be used to characterize the nature of the metal-ligand bonds as either predominantly ionic or covalent.
Catalytic Applications of Metal Complexes (Excluding Biological Catalysis)
Metal complexes of N-functionalized anthranilic acids and related ligands have shown promise as catalysts in various organic transformations. While specific catalytic applications for complexes of Sodium 2-((phenylsulphonyl)amino)benzoate are not documented, the structural motifs suggest potential in several areas.
For example, iridium(III) complexes have been used to catalyze the C-H amidation of benzoic acids to form N-sulfonyl anthranilic acids, highlighting the interaction of such scaffolds with catalytically active metal centers. nih.gov Furthermore, metal complexes supported by ligands containing both N and O donor atoms are known to catalyze a range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. nih.govnih.gov
The well-defined coordination sphere and the electronic tunability offered by the phenylsulphonyl group make these complexes interesting candidates for further investigation in homogeneous catalysis. The potential for creating multinuclear complexes also opens up possibilities for cooperative catalytic effects. nih.gov
Computational and Theoretical Studies on Sodium 2 Phenylsulphonyl Amino Benzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of complex organic molecules. For Sodium 2-((phenylsulphonyl)amino)benzoate, DFT calculations provide critical insights into its three-dimensional structure, conformational possibilities, and the distribution of electrons within the molecule. These theoretical investigations are often performed to complement experimental data, offering a molecular-level understanding that can be difficult to obtain through empirical methods alone.
Geometry Optimization and Conformational Landscapes
The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this one, with several rotatable bonds (e.g., around the sulfonamide linkage and the carboxylate group), a comprehensive conformational analysis is necessary to identify the global minimum energy structure among various possible local minima.
Theoretical studies on similar structures, such as phenyl benzoate (B1203000) and various benzenesulfonamide (B165840) derivatives, have successfully employed methods like the B3LYP functional with basis sets such as 6-31G* or larger, including diffuse functions (e.g., 6-31+G*) to accurately model the geometry. nih.gov For instance, in a study on phenyl benzoate, different levels of theory including Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2) were used to calculate bond distances and angles, showing good agreement with experimental data, particularly with the MP2, B3LYP, and B3PW91 levels. nih.gov
The conformational landscape is explored by systematically rotating key dihedral angles, such as the C-N-S-C and C-C-N-S angles, and performing geometry optimization at each step. The resulting potential energy surface reveals the energetically preferred conformations. For this compound, key optimized geometrical parameters would include the bond lengths and angles within the phenyl rings, the sulfonamide bridge, and the benzoate moiety.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzenesulfonamide Derivative (Calculated using DFT)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | S-N | 1.65 Å |
| Bond Length | S=O (avg) | 1.45 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | C-N | 1.42 Å |
| Bond Angle | O=S=O | 120.5° |
| Bond Angle | C-S-N | 105.2° |
| Dihedral Angle | C-C-N-S | Variable (defines conformation) |
| Dihedral Angle | C-N-S-C | Variable (defines conformation) |
Note: These are representative values based on typical benzenesulfonamide structures and may vary for the specific sodium salt.
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For derivatives of benzoic acid and benzenesulfonamides, DFT calculations are routinely used to determine these properties. niscpr.res.inresearchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings and the amino group, while the LUMO is often distributed over the electron-withdrawing sulfonyl group and the benzoate system.
Table 2: Illustrative FMO Analysis Data for a Benzenesulfonamide Derivative
| Property | Value (eV) | Description |
| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy available space for an incoming electron. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |
These values help in predicting the regions of the molecule susceptible to electrophilic and nucleophilic attack.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for intermolecular interactions. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote regions of neutral potential.
For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the sulfonyl and carboxylate groups, making these sites favorable for interactions with the sodium cation and other electrophiles. The hydrogen atom of the N-H group would exhibit a positive potential, indicating its ability to act as a hydrogen bond donor. The phenyl rings would show a more complex potential surface with regions of both negative (above and below the plane of the ring) and slightly positive potential.
Reaction Mechanism Simulations and Transition State Identification
Computational chemistry can be employed to simulate hypothetical reaction pathways involving this compound. This could include its synthesis, degradation, or interaction with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate.
For example, in the synthesis of related benzothiazole (B30560) coupled sulfonamides, computational analysis has been used to understand the reaction progress. nih.gov Similarly, for the formation of this compound, one could model the reaction between 2-aminobenzoic acid and benzenesulfonyl chloride. DFT calculations can be used to locate the structures of the reactants, intermediates, transition states, and products. The calculated activation energies can then be used to predict the feasibility of different reaction pathways.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in an aqueous solution. nih.gov
For this compound, an MD simulation would typically start with a DFT-optimized structure. The molecule would then be placed in a simulation box filled with solvent molecules (e.g., water), and the system's trajectory would be calculated over a period of nanoseconds or even microseconds. nih.gov
These simulations can reveal:
Conformational Flexibility : How the molecule flexes and changes its shape over time.
Solvation Structure : How water molecules arrange themselves around the solute, particularly around the charged carboxylate and polar sulfonyl groups.
Ion Pairing : The dynamics of the interaction between the sodium cation and the benzoate anion.
Intermolecular Hydrogen Bonding : The formation and breaking of hydrogen bonds between the sulfonamide N-H group and water molecules, or between the carboxylate oxygens and water. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling using Theoretical Descriptors (focused on molecular properties, not biological outcomes)
Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are built using a set of known compounds and their measured properties, and then used to predict the properties of new, unmeasured compounds. The "structure" is represented by a set of numerical values called molecular descriptors.
For this compound, a QSPR study could be designed to predict properties like solubility, melting point, or chromatographic retention time. Theoretical descriptors, derived from computational chemistry calculations, are often used in these models.
Table 3: Examples of Theoretical Descriptors for QSPR Modeling
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Basic molecular composition and topology. |
| Topological | Wiener Index, Kier & Hall Indices | Connectivity and branching of the molecular graph. |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | 3D shape and size of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity. |
A typical QSPR workflow would involve:
Calculating a wide range of theoretical descriptors for a series of related benzenesulfonamide or benzoate compounds.
Measuring a specific molecular property for these compounds.
Using statistical methods (e.g., multiple linear regression, partial least squares) to build a model that correlates the descriptors with the property.
Validating the model to ensure its predictive power.
Studies on benzenesulfonamide derivatives have successfully used QSAR (the activity-focused counterpart to QSPR) to correlate physicochemical parameters with various activities. niscpr.res.innih.govtandfonline.com These same principles and descriptors can be applied in a QSPR context to predict molecular properties.
Prediction and Interpretation of Spectroscopic Parameters
Theoretical investigations, primarily employing Density Functional Theory (DFT), are the cornerstone of predicting spectroscopic parameters. drugbank.comwisc.edu Methodologies such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with various basis sets like 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) are frequently used to optimize the molecular geometry and calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). wisc.eduresearchgate.net
A crucial step in the computational analysis of vibrational spectra is the use of scaling factors. researchgate.netnih.gov Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov Applying a scaling factor, which is specific to the level of theory used, provides a better correlation between the theoretical and experimental data. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational modes of this compound can be predicted using DFT calculations. These calculations would yield a set of vibrational frequencies and their corresponding intensities for both FT-IR and Raman spectra. The interpretation of these spectra involves assigning the calculated vibrational modes to specific functional groups within the molecule. For instance, characteristic stretching and bending vibrations for the sulfonyl group (SO2), the amine group (N-H), the carboxylate group (COO-), and the phenyl rings would be identified.
A hypothetical data table for the predicted principal vibrational frequencies, based on common values for similar functional groups, is presented below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Method |
| N-H Stretching | 3200-3300 | FT-IR, Raman |
| Aromatic C-H Stretching | 3000-3100 | FT-IR, Raman |
| Asymmetric SO₂ Stretching | 1300-1350 | FT-IR, Raman |
| Symmetric SO₂ Stretching | 1150-1180 | FT-IR, Raman |
| C=O Stretching (Carboxylate) | 1550-1610 | FT-IR |
| C-N Stretching | 1200-1300 | FT-IR, Raman |
| Phenyl Ring C=C Stretching | 1450-1600 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR spectra is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. wisc.edunih.gov These calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. The predicted shifts are then compared to experimental data, aiding in the complete assignment of the NMR spectra. The chemical environment of each nucleus, influenced by factors like electron density and the presence of neighboring electronegative atoms, dictates its chemical shift.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for key structural components is provided below.
| Atom | Predicted Chemical Shift (ppm) | Spectroscopic Method |
| N-H Proton | 8.0-9.0 | ¹H NMR |
| Aromatic Protons (Benzoate Ring) | 7.0-8.2 | ¹H NMR |
| Aromatic Protons (Phenylsulfonyl Ring) | 7.4-7.9 | ¹H NMR |
| Carboxylate Carbon | 165-175 | ¹³C NMR |
| Aromatic Carbons | 110-140 | ¹³C NMR |
Electronic Absorption (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. wisc.edu This approach predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectra can help in understanding the electronic transitions occurring within the molecule, such as π-π* and n-π* transitions, which are characteristic of the aromatic rings and the sulfonyl and carboxylate groups. For similar aromatic compounds, absorption peaks are often observed in the UV region, typically between 200 and 400 nm. researchgate.netrjptonline.orgnih.gov
A hypothetical data table for predicted UV-Vis absorption is shown below.
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π | ~230 | Water |
| π → π | ~270 | Water |
It is important to reiterate that the data presented in the tables are hypothetical and based on the analysis of structurally related compounds. Detailed and accurate computational studies on this compound would be necessary to provide definitive spectroscopic parameter predictions.
Derivatization and Structure Activity/property Relationship Studies of Analogues
Synthetic Strategies for Analogues and Derivatives of Sodium 2-((phenylsulphonyl)amino)benzoate
The synthesis of analogues typically revolves around the formation of the sulfonamide bond, a robust and well-established reaction. A common method involves the coupling of an aminobenzoic acid (anthranilic acid) or its ester with a substituted benzenesulfonyl chloride under basic conditions. nih.gov This modular approach allows for the independent variation of each component part.
Analogues with modified phenylsulfonyl groups are commonly synthesized by reacting anthranilic acid or its derivatives with a diverse range of substituted benzenesulfonyl chlorides. This strategy is effective for introducing various functional groups onto the phenylsulfonyl ring to probe electronic and steric effects.
Coupling Reactions : The fundamental synthetic route involves the coupling of an aminobenzoic acid with an appropriately substituted sulfonyl chloride. nih.gov For example, coupling reactions between various benzenesulfonyl chlorides and phenylhydrazides have been used to create libraries of sulfonylhydrazides. nih.gov
Introduction of Functional Groups : Researchers have successfully synthesized analogues bearing substituents such as trifluoromethyl, cyano, and chloro groups on the phenylsulfonyl ring. escholarship.org For instance, the reaction of N-Boc-4-piperidine carboxylic acid and 2-(4-aminophenyl) benzothiazole (B30560) can be followed by coupling with substituted sulfonyl chlorides like 2-(trifluoromethyl)phenyl)sulfonyl chloride or 2-cyanophenyl)sulfonyl chloride to yield the desired derivatives. escholarship.org
Modifications to the benzoate (B1203000) ring are typically achieved by starting with a pre-substituted anthranilic acid derivative. The electronic nature and position of these substituents can significantly alter the properties of the resulting molecule.
Starting Material Variation : A wide array of derivatives can be accessed by using substituted 2-aminobenzoic acids as the starting material. researchgate.netnih.govresearchgate.net The versatility of para-aminobenzoic acid (PABA) and its derivatives showcases how substitutions on the amino and carboxyl groups can lead to a wide range of molecules. nih.gov
Multi-step Synthesis : In some cases, complex derivatives are prepared through multi-step sequences. For example, 2-chloroethylamino benzamide (B126) has been prepared from 4-aminobenzoic acid through protection of the acid as a methyl ester, followed by substitution and condensation reactions. nih.gov
Pharmacophore Exploration : In studies on related scaffolds, such as 2-morpholinobenzoic acid, novel compounds were created by systematically changing the substitution pattern on the central ring to explore the pharmacophore. rsc.org
The sulfonamide bridge itself can be modified to change the geometry and chemical nature of the linker between the two aromatic rings.
N- and O-Alkylation : The sulfonamide group can undergo further reactions. For example, the reaction of p-amino benzoic acid with p-toluenesulfonyl chloride can yield not only the primary sulfonamide but also subsequent N- and O-alkylation products. nih.gov
Bioisosteric Replacement : The sulfonamide linker can be replaced with bioisosteres to explore different chemical space. Studies have included the synthesis of sulfonylhydrazides, which replaces the N-H bond with an N-N bond, and the creation of amide bioisosteres. nih.govnih.gov
Cyclization : The sulfonamide portion can be incorporated into a new ring system. Research on related structures has included ring-closing the sulfonamide portion to form five-membered cyclic sulfonamides (sultams). nih.gov
Systematic Variation of Substituents and Their Impact on Reactivity and Electronic Properties
The acidity and electronic character of 2-((phenylsulphonyl)amino)benzoate analogues are highly sensitive to the nature and position of substituents on the aromatic rings. These effects are often predictable and can be rationalized by fundamental chemical principles.
Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, generally increase the acidity (lower the pKa) of the carboxylic acid function. libretexts.org They do this by inductively pulling electron density away from the carboxylate anion, delocalizing the negative charge and stabilizing the conjugate base. libretexts.orgresearchgate.net Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups decrease acidity by pushing electron density towards the ring, which destabilizes the carboxylate anion. libretexts.orgresearchgate.net
The position of the substituent also matters. Groups in the ortho and para positions can exert influence through both inductive and resonance effects, whereas meta substituents primarily act through induction. researchgate.net Quantum chemical parameters, such as calculated atomic charges and the energy difference between the acid and its conjugate base, have shown excellent correlation with experimental pKa values. researchgate.netunamur.be
Kinetic studies on related substituted phenyl benzoates show that the reaction mechanism can be influenced by substituents. For reactions with certain nucleophiles, Hammett plots, which correlate reaction rates with substituent constants, can be linear or exhibit breaks, indicating a potential change in the rate-determining step depending on the electronic nature of the substituent. nih.govresearchgate.net
| Substituent (on Benzoic Acid Ring) | Effect on Acidity (pKa) | Primary Electronic Effect | Reference |
| p-NO₂ | Increases (Lower pKa) | Strong Electron-Withdrawing | libretexts.org |
| m-Cl | Increases (Lower pKa) | Electron-Withdrawing (Inductive) | researchgate.net |
| H (Unsubstituted) | Baseline | Neutral | libretexts.org |
| p-CH₃ | Decreases (Higher pKa) | Electron-Donating | researchgate.net |
| p-OCH₃ | Decreases (Higher pKa) | Electron-Donating (Resonance) | libretexts.org |
Exploration of Structural Features Influencing Self-Assembly, Crystal Engineering, or Material Properties
The structure of 2-((phenylsulphonyl)amino)benzoate analogues is well-suited for forming ordered structures through non-covalent interactions, which is the foundation of crystal engineering and the design of self-assembling materials.
Hydrogen Bonding : The sulfonamide N-H group is an excellent hydrogen bond donor, while the sulfonyl oxygens, the carboxylate group, and any additional functional groups can act as hydrogen bond acceptors. These interactions are fundamental in directing the crystal packing of the molecules. nih.gov
π–π Stacking : The two aromatic rings (the phenylsulfonyl and benzoate moieties) can engage in π–π stacking interactions, further stabilizing the crystal lattice or self-assembled structures in solution. beilstein-journals.org
Self-Assembly : The self-assembly of amino acid derivatives, driven by a combination of hydrogen bonding, π–π stacking, and hydrophobic interactions, can lead to the formation of well-defined nanostructures. beilstein-journals.org While specific studies on this compound are not prevalent, the principles derived from similar molecules like Fmoc-amino acids suggest potential for forming hydrogels or other ordered materials. beilstein-journals.org
Material Properties : The introduction of specific functional groups can impart desired material properties. For instance, studies on thin films have shown that the incorporation of different elements, analogous to molecular substitution, can significantly alter surface properties, grain structure, and even biological activity. mdpi.com The molecular structure of a compound dictates its packing and intermolecular forces, which in turn influences bulk properties like solubility, melting point, and mechanical strength.
Structure-Based Design Principles for Targeted Chemical Behavior and Functionalization
The design of novel analogues with specific functions is guided by structure-activity relationship (SAR) principles, where systematic modifications are correlated with changes in properties.
Systematic Modification : A common design strategy involves dividing the molecular scaffold into distinct regions for modification. nih.gov By altering one site at a time—such as the phenylsulfonyl ring, the central amide/sulfonamide bond, or the benzoate ring—and assessing the outcome, a clear picture of the SAR can be developed. nih.gov
Precursor-Based Synthesis : Functionalized derivatives can be efficiently created by first synthesizing a core precursor which is then reacted with a library of different agents. For example, precursors like 2-(1H-benzimidazol-2-yl)aniline have been reacted with various electrophiles, including benzenesulfonyl chloride, to produce a range of functionalized molecules for screening. researchgate.netnih.gov
Computational Modeling : Molecular docking and computational studies can predict how analogues might interact with a target or how substituents will affect electronic properties. nih.govnih.gov The computational study of a sulfonylhydrazide inhibitor suggested that its interaction with a protein target was governed by coordination of the sulfone group, hydrogen bonding, and hydrophobic interactions. nih.gov This information can guide the synthesis of next-generation compounds with improved properties.
Advanced Applications in Chemical Sciences Excluding Pharmacological, Clinical, and Basic Properties
Role as a Building Block or Intermediate in Complex Organic Synthesis
The structural framework of 2-((phenylsulphonyl)amino)benzoic acid, featuring a carboxylic acid and a sulfonamide group on an aromatic ring, makes it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic systems. Research has shown that N-sulfonylanthranilic acids, the class of compounds to which 2-((phenylsulphonyl)amino)benzoic acid belongs, can serve as key intermediates.
For instance, these compounds are utilized in the synthesis of acridone (B373769) derivatives. Acridones are a significant class of nitrogen-containing heterocyclic compounds with diverse applications. The synthesis often involves an intramolecular cyclization reaction where the reactive groups of the N-sulfonylanthranilic acid are strategically employed to form the fused ring system of the acridone core. This transformation highlights the role of the compound as a foundational building block for constructing complex, polycyclic aromatic structures.
Utilization in Homogeneous or Heterogeneous Catalysis as a Ligand or Co-catalyst
Extensive searches of scientific literature did not yield specific examples of Sodium 2-((phenylsulphonyl)amino)benzoate or its parent acid being utilized as a primary ligand or co-catalyst in homogeneous or heterogeneous catalytic processes. While the molecule possesses potential coordination sites (carboxylate and sulfonamide oxygens, and the amine nitrogen) that could bind to a metal center, its application in catalysis is not a well-documented area of research at present.
Supramolecular Assembly and Crystal Engineering Applications
The most significant application of 2-((phenylsulphonyl)amino)benzoic acid is in the field of supramolecular chemistry and crystal engineering. As a versatile ligand, it has been extensively used to construct coordination polymers and metal-organic frameworks (MOFs). The deprotonated form of the acid, the 2-((phenylsulphonyl)amino)benzoate anion, acts as a multidentate ligand, bridging multiple metal centers to form extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
The ligand's flexibility in coordination is a key attribute. It can coordinate with metal ions through its carboxylate oxygen atoms in various modes (e.g., monodentate, bidentate chelating, bidentate bridging) and can also involve the oxygen atoms of the sulfonyl group. This versatility, combined with the use of auxiliary N-donor ligands, allows for the precise design and synthesis of crystalline materials with specific topologies and properties.
Researchers have successfully synthesized a variety of coordination polymers using this ligand with different transition metals. For example, a 2D manganese(II) coordination polymer has been constructed where the 2-((phenylsulphonyl)amino)benzoate ligand and a co-ligand, 1,3-di(pyridin-4-yl)propane, bridge Mn(II) ions to form a layered structure. These layers are further connected by hydrogen bonds to create a 3D supramolecular architecture. Similar studies have reported the synthesis of isostructural 2D layered coordination polymers with zinc(II) and cobalt(II).
The following table summarizes a selection of reported coordination polymers synthesized using 2-((phenylsulphonyl)amino)benzoic acid (HL) and various metal ions and co-ligands.
| Metal Ion | Co-Ligand | Resulting Structure | Dimensionality | Reference |
| Mn(II) | 1,3-di(pyridin-4-yl)propane | 2D Layered Network | 2D | |
| Cd(II) | 1,10-phenanthroline | 1D Chain | 1D | |
| Zn(II) | 1,3-bis(4-pyridyl)propane | 2D Layered Network | 2D | |
| Co(II) | 1,3-bis(4-pyridyl)propane | 2D Layered Network | 2D | |
| Ni(II) | 1,2-bis(4-pyridyl)ethane | 2D Layered Network | 2D | |
| Cu(II) | 1,2-bis(4-pyridyl)ethylene | 1D Chain | 1D | |
| Cu(II) | 1,3-bis(4-pyridyl)propane | 2D Layered Network | 2D | |
| Mn(II) | 2,2'-bipyridine | 1D Chain | 1D |
Development of Sensing Materials and Chemo/Biosensors (Non-Diagnostic Medical Focus)
The development of luminescent sensors is a promising application for coordination polymers derived from 2-((phenylsulphonyl)amino)benzoic acid. The photoluminescent properties of these materials can be sensitive to the presence of specific chemical species, making them suitable for sensing applications.
Research into coordination polymers made with d¹⁰ metal ions (like Zn(II) and Cd(II)) and 2-((phenylsulphonyl)amino)benzoate is particularly relevant. These complexes often exhibit fluorescence, which originates from the organic ligands. The intensity or wavelength of this fluorescence can be altered upon interaction with guest molecules, forming the basis of a chemical sensor. For example, a series of d¹⁰ metal coordination polymers based on this ligand have been synthesized and their photoluminescent properties investigated, indicating their potential for development into novel sensing materials.
Materials Science Applications (e.g., components in functional polymers, metal-organic frameworks)
In materials science, this compound, through its parent acid, is a key component in the creation of functional crystalline materials like metal-organic frameworks (MOFs). These materials are of great interest due to their high porosity, large surface area, and tunable properties.
The synthesis of a 2D Mn(II) coordination polymer, which forms a 3D supramolecular architecture through hydrogen bonding, demonstrates the creation of a functional material with a defined structure. The thermal stability of such complexes has been studied using thermogravimetric analysis, which is crucial for determining their viability in practical applications that may involve elevated temperatures. The ability to form a variety of structures, from 1D chains to complex 3D frameworks, with different metal ions such as Cu(II), Ni(II), and Zn(II), allows for the tuning of the material's properties for potential use in areas like gas storage or separation.
The following table details the crystallographic data for a representative Mn(II) coordination polymer, illustrating the precise structural control achievable.
| Parameter | Value |
| Chemical Formula | C₂₆H₂₄MnN₃O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(2) |
| b (Å) | 17.123(3) |
| c (Å) | 13.567(3) |
| β (°) | 109.12(3) |
| Volume (ų) | 2462.1(8) |
| Z | 4 |
| Data from a study on a 2D Mn(II) coordination polymer. |
Analytical Reagent Development for Specific Chemical Detection
While some chemical databases classify 2-((phenylsulphonyl)amino)benzoic acid as a reagent for analytical chemistry, a thorough review of published research did not reveal specific, developed applications for its use as an analytical reagent for the detection or quantification of particular chemical species. The potential for this application exists, particularly in the context of its luminescent metal complexes as discussed in section 8.4, but dedicated studies detailing its use as a standalone analytical reagent are not prominent in the current scientific literature.
Interdisciplinary Research Perspectives
Exploration in Bioinorganic Chemistry
The field of bioinorganic chemistry often focuses on the interaction of metal ions with biological molecules and the development of synthetic molecules that can mimic biological functions. The structure of Sodium 2-((phenylsulphonyl)amino)benzoate suggests potential applications in this area, particularly in the creation of enzyme mimics and as an agent for metal ion sequestration.
Enzyme Mimics:
Enzymes are highly efficient biological catalysts, and the development of smaller, more robust synthetic molecules that can replicate their function is a significant goal in chemistry. nih.gov Sulfonamide derivatives have been explored as inhibitors for various enzymes, such as carbonic anhydrase and urease. rsc.orgnih.govdergipark.org.tr The inhibitory action often arises from the coordination of the sulfonamide group to a metal ion within the enzyme's active site. nih.gov
While direct research on this compound as an enzyme mimic is not prevalent in publicly available literature, its structural motifs suggest a potential starting point for designing such molecules. The nitrogen and oxygen atoms of the sulfonamide group, along with the carboxylate oxygen atoms, could act as a coordination site for various metal ions, forming the core of a catalytic or inhibitory center. The phenyl rings provide a hydrophobic scaffold that could be further functionalized to enhance substrate recognition and catalytic activity.
Metal Ion Sequestration:
The ability to selectively bind and remove metal ions from a solution is crucial for various applications, from environmental remediation to analytical chemistry. The design of effective chelating agents often involves incorporating multiple donor atoms into a flexible molecular framework. A sorbent system derived from polyphenolic networks and Zr(IV) ions has demonstrated high-affinity, broad-spectrum metal sequestration. nih.gov
This compound possesses several potential donor sites for metal coordination: the two oxygen atoms of the sulfonyl group, the sulfonamide nitrogen, and the two oxygen atoms of the carboxylate group. This arrangement of donor atoms could allow the molecule to act as a bidentate or even a tridentate ligand for a variety of metal ions. The table below outlines the potential coordination sites and the types of metal ions that could be targeted, based on the general principles of coordination chemistry.
| Potential Coordination Sites | Donor Atoms | Potential Metal Ion Targets (based on Hard-Soft Acid-Base Theory) |
| Sulfonyl Group | O, O | Hard to borderline metal ions (e.g., Fe³⁺, Al³⁺, Cr³⁺) |
| Sulfonamide Group | N, O | Borderline metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) |
| Carboxylate Group | O, O | Hard metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) |
This table is illustrative and based on the known coordination preferences of the functional groups. Specific studies on this compound are required for experimental validation.
Further Development of Green Chemistry Methodologies for its Synthesis and Reactions
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonamides, a key structural feature of the target compound, has been an area of focus for the development of greener methodologies. nih.gov
Traditional methods for sulfonamide synthesis often involve the use of sulfonyl chlorides with amines in the presence of a base, which can generate stoichiometric amounts of salt waste. Greener alternatives that have been explored for general sulfonamide synthesis include:
Catalyst-free reactions in water or ethanol (B145695): These methods avoid the use of hazardous organic solvents and catalysts.
One-pot syntheses: Combining multiple reaction steps into a single pot reduces waste from intermediate workups and purifications. A one-step method has been patented for the synthesis of a related compound, 2-methoxy-5-aminosulfonylmethyl benzoate (B1203000). google.com
Use of solid-supported reagents: This can simplify product purification and catalyst recycling.
The table below summarizes some green chemistry approaches that could be adapted for the synthesis of this compound.
| Green Chemistry Principle | Potential Application to Synthesis |
| Prevention | One-pot synthesis from 2-aminobenzoic acid and benzenesulfonyl chloride to minimize waste. |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using water or a biodegradable solvent instead of volatile organic compounds. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the aromatic rings. |
| Reduce Derivatives | Avoiding protecting groups for the carboxylic acid and amino functionalities. |
| Catalysis | Employing a recyclable catalyst to improve efficiency and reduce waste. |
This table presents potential green chemistry strategies; their feasibility for the specific synthesis of this compound would require experimental investigation.
Potential as a Scaffolding Unit for Novel Chemical Architectures
The term "scaffold" in chemistry refers to a core molecular structure to which various functional groups can be appended to create a library of new compounds. The structure of this compound, with its multiple functionalization points, makes it an attractive candidate for such a role.
The molecule possesses three key regions that can be independently modified:
The Phenylsulfonyl Group: The phenyl ring can be substituted with a variety of functional groups to modulate the electronic and steric properties of the molecule.
The Benzoate Ring: This ring can also be substituted, providing another point of diversification.
The Carboxylate and Sulfonamide Groups: These functional groups can be used as handles for further chemical transformations, such as amide bond formation, esterification, or as directing groups in further synthetic steps.
The inherent rigidity of the two aromatic rings connected by the sulfonamide linker provides a well-defined three-dimensional structure, which is a desirable feature for a scaffold. This allows for the predictable positioning of appended functional groups in space.
| Scaffold Feature | Potential for Elaboration | Example of Novel Architecture |
| Phenylsulfonyl Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Introduction of coordinating groups for metal-organic frameworks (MOFs). |
| Benzoate Ring | Further substitution to tune solubility or biological interactions. | Attachment of polymer chains to create functional materials. |
| Carboxylate Group | Amide coupling with various amines. | Synthesis of libraries of potential enzyme inhibitors. |
| Sulfonamide N-H | Alkylation or arylation. | Modification of the coordination environment for metal complexes. |
This table illustrates the potential of this compound as a scaffold for creating diverse chemical structures.
Future Research Directions and Challenges in the Study of Sodium 2 Phenylsulphonyl Amino Benzoate
Identification of Unexplored Synthetic Avenues and Methodological Advancements
The development of novel and efficient synthetic routes is paramount to enabling further investigation of Sodium 2-((phenylsulphonyl)amino)benzoate and its derivatives. While traditional methods for forming the sulfonamide bond exist, future research could focus on more advanced and sustainable approaches.
Potential Unexplored Synthetic Routes:
Transition-Metal Catalyzed C-H Amination: A significant advancement would be the adaptation of transition-metal-catalyzed C-H amination reactions. For instance, copper-mediated ortho C–H sulfonylation of benzoic acid derivatives has been demonstrated and could be a promising regioselective pathway to synthesize the core structure. rsc.org Exploring catalysts beyond copper, such as rhodium or iridium, could offer alternative reactivity and substrate scope.
Flow Chemistry Synthesis: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and safer handling of reagents.
Biocatalytic Synthesis: The use of enzymes for chemical synthesis is a rapidly growing field. Investigating the potential of engineered enzymes to catalyze the formation of the sulfonamide bond would represent a significant step towards a greener and more sustainable manufacturing process. This approach could potentially offer high stereoselectivity, which might be relevant for future applications in chiral recognition or asymmetric catalysis.
Methodological Advancements:
Future research should also focus on developing high-throughput screening methods to rapidly optimize reaction conditions for these new synthetic routes. This would involve the systematic variation of catalysts, ligands, solvents, and temperature to identify the most efficient and cost-effective synthetic protocols.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Transition-Metal Catalyzed C-H Amination | High regioselectivity, atom economy | Catalyst cost and stability, functional group tolerance |
| Flow Chemistry Synthesis | Improved safety, scalability, and control | Initial setup cost, potential for clogging |
| Biocatalytic Synthesis | High selectivity, green and sustainable | Enzyme discovery and engineering, substrate scope limitations |
Deepening Mechanistic Understanding of Complex Reactions and Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing processes and designing new applications.
Areas for Mechanistic Investigation:
Kinetics and Thermodynamics: Detailed kinetic studies of the formation of the N-phenylsulfonyl bond can provide insights into the rate-determining steps and the influence of various reaction parameters. Thermodynamic studies will help in understanding the stability of the final product and any potential side products.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways, identify transition states, and calculate activation energies. This can provide a molecular-level understanding of the reaction mechanism and guide the design of more efficient catalysts.
Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, could allow for the detection and characterization of transient intermediates in the reaction pathway. This experimental data is invaluable for validating proposed mechanisms.
A deeper mechanistic understanding will enable chemists to rationally design improved synthetic protocols and to predict the reactivity of this compound in various chemical environments.
Exploration of Novel Applications in Emerging Chemical Technologies
The unique structural features of this compound, combining a sulfonamide and a carboxylate group on an aromatic backbone, suggest its potential for a wide range of applications in emerging technologies.
Potential Application Areas:
Materials Science: The presence of both a rigid aromatic structure and functional groups capable of coordination suggests that this compound could serve as a building block for novel materials. For instance, conjugated sulfonamides are being explored as high-potential cathode materials for lithium-ion batteries due to their electrochemical activity and stability. differ.nl
Coordination Chemistry and Catalysis: The carboxylate and sulfonamide moieties can act as ligands for metal ions, opening the possibility of forming coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials could exhibit interesting catalytic, sensing, or gas storage properties.
Optoelectronics: The aromatic nature of the molecule suggests potential applications in organic electronics. While not directly studied, related aminobenzoic acid derivatives are being investigated for their use in organic light-emitting diodes (OLEDs). Future research could explore the photophysical properties of this compound and its derivatives for such applications.
| Emerging Technology | Potential Role of this compound | Key Research Questions |
| Energy Storage | Cathode material in lithium-ion batteries | What is its redox potential and charge capacity? |
| Catalysis | Ligand for homogeneous or heterogeneous catalysts | Can it form stable and active metal complexes? |
| Organic Electronics | Component in OLEDs or organic photovoltaics | What are its photoluminescent and charge transport properties? |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization (theoretical aspects)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. beilstein-journals.org These computational tools can be theoretically applied to the study of this compound to guide future research efforts.
Theoretical AI and ML Applications:
Predictive Modeling of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical and biological properties of novel derivatives of this compound. nih.gov By training algorithms on existing data for related sulfonamides, it would be possible to virtually screen large libraries of candidate molecules for desired properties before their synthesis.
Reaction Optimization: Machine learning algorithms can be used to optimize synthetic routes by analyzing large datasets of reaction conditions and outcomes. beilstein-journals.org This can help in identifying the optimal catalyst, solvent, temperature, and reaction time to maximize the yield and purity of this compound.
De Novo Design: Generative AI models can be employed to design entirely new molecules based on the core structure of this compound with tailored properties for specific applications. These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional medicinal chemistry approaches.
The integration of AI and ML offers a powerful strategy to navigate the complexities of chemical space and to accelerate the pace of discovery in the study of this and related compounds.
| AI/ML Technique | Theoretical Application for this compound | Expected Outcome |
| QSPR Modeling | Prediction of solubility, stability, and potential biological activity of derivatives | Prioritization of synthetic targets with desired properties |
| Reaction Optimization | Identification of optimal conditions for unexplored synthetic routes | Increased reaction efficiency and reduced experimental effort |
| Generative Models | Design of novel analogs with enhanced performance for specific applications | Discovery of new compounds with superior functionality |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Sodium 2-((phenylsulphonyl)amino)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-aminobenzoic acid derivatives and phenylsulphonyl chloride. Key parameters include:
- pH Control : Maintain alkaline conditions (pH 8–10) using sodium hydroxide to deprotonate the amine and facilitate sulfonylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility of intermediates.
- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes side products like disubstituted byproducts .
- Workup : Acid precipitation followed by recrystallization in ethanol-water mixtures improves purity.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm sulfonamide formation via N–H stretch (3300–3200 cm⁻¹) and S=O asymmetric/symmetric stretches (1350–1150 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). Sodium counterion effects may shift carboxylate signals (δ 170–175 ppm in ¹³C) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% theoretical values.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for sodium sulfonamide benzoates?
- Methodological Answer : Discrepancies in antibacterial or enzyme inhibition studies often arise from:
- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines. For example, adjust inoculum density (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) to match pathogen growth rates .
- Structural Confounders : Compare derivatives (e.g., morpholine vs. phenylsulphonyl groups) to isolate substituent effects. Potassium analogs may exhibit lower solubility than sodium salts, altering bioavailability .
- Control Experiments : Include sodium benzoate (CAS 532-32-1) as a negative control to differentiate nonspecific ionic effects from sulfonamide-specific activity .
Q. How does cation selection (Na⁺ vs. K⁺) influence the physicochemical behavior of sulfonamide benzoates in aqueous systems?
- Methodological Answer :
- Solubility : Sodium salts generally exhibit higher aqueous solubility (e.g., 25–50 mg/mL in water) compared to potassium analogs due to smaller ionic radius and lower lattice energy .
- Reactivity : Sodium’s stronger polarizing power enhances carboxylate nucleophilicity in esterification or amidation reactions.
- Analytical Impact : Potassium salts may require ion-pair chromatography (e.g., tetrabutylammonium bromide as mobile phase additive) for HPLC analysis, whereas sodium salts are separable with standard C18 columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
